

Technical Guide: 3-(Benzyloxy)cyclobutanone (CAS 30830-27-4)

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Compound of Interest

Compound Name: 2-(1H-indol-3-yl)-2-methylpropan-1-amine

Cat. No.: B168590

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-(Benzyloxy)cyclobutanone (CAS 30830-27-4), a key intermediate in the synthesis of antiviral compounds. This document consolidates its chemical and physical properties, outlines detailed synthetic protocols, and lists reputable suppliers.

Core Properties of 3-(Benzyloxy)cyclobutanone

3-(Benzyloxy)cyclobutanone is a ketone and ether functionalized cyclobutane derivative. Its chemical structure and properties make it a valuable building block in organic synthesis, particularly for the development of nucleoside analogues.

Physicochemical Data

Property	Value	Source
CAS Number	30830-27-4	[1] [2] [3] [4]
Molecular Formula	C ₁₁ H ₁₂ O ₂	[4]
Molecular Weight	176.21 g/mol	[4]
Appearance	Colorless to yellow clear liquid or solid	
Boiling Point	284.832 °C at 760 mmHg	[5]
Density	1.119 g/cm ³	[5]
Flash Point	126 °C	[6]
Refractive Index	1.5225	[6]
InChI Key	GPPSQLLIFNWNSB-UHFFFAOYSA-N	
Canonical SMILES	C1C(CC1=O)OCC2=CC=CC=C2	
Storage Temperature	Refrigerated (0-10°C), under inert gas	

Safety Information

3-(Benzyloxy)cyclobutanone is classified as harmful if swallowed, in contact with skin, or if inhaled, and may cause skin, eye, and respiratory irritation.[\[2\]](#) Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[\[1\]](#)[\[7\]](#) Work should be conducted in a well-ventilated area.[\[1\]](#)[\[7\]](#) For detailed safety information, refer to the Safety Data Sheet (SDS) from the supplier.[\[1\]](#)[\[7\]](#)

Synthesis of 3-(Benzyloxy)cyclobutanone

Several synthetic routes to 3-(Benzyloxy)cyclobutanone have been reported, primarily in patent literature. A common method involves a multi-step process starting from 3-dibromo-2,2-dimethoxypropane and diisopropyl malonate.[\[8\]](#)

Experimental Protocol: Synthesis from 3-dibromo-2,2-dimethoxypropane[10]

This protocol describes a four-step synthesis to obtain 3-(Benzyloxy)cyclobutanone.

Step 1: Synthesis of Cyclobutane Intermediate (I)

- In a suitable reactor, diisopropyl malonate is slowly added to a solution of sodium hydride in DMF, maintaining the temperature below 70°C.
- 3-dibromo-2,2-dimethoxypropane is then added, and the mixture is refluxed for 24 hours.
- After cooling, an ammonium chloride solution is added, and the product is extracted with n-hexane.
- The organic layer is washed, dried with anhydrous sodium sulfate, and concentrated to yield the cyclobutane intermediate (I).

Step 2: Synthesis of 3-oxocyclobutanecarboxylic acid (II)

- The cyclobutane intermediate (I) is deprotected and hydrolyzed under acidic conditions to yield 3-oxocyclobutanecarboxylic acid (II).

Step 3: Synthesis of Bromoalkane (III)

- The carboxylic acid (II) is converted to its silver salt.
- The silver carboxylate is then reacted with elemental bromine via a Hunsdiecker reaction to obtain the bromoalkane (III).

Step 4: Synthesis of 3-(Benzyloxy)cyclobutanone (IV)

- The bromoalkane (III) undergoes a nucleophilic substitution reaction with benzyl alcohol to yield the final product, 3-(Benzyloxy)cyclobutanone (IV).

Another patented method involves the ring closure of benzyl vinyl ether and trichloroacetyl chloride using a zinc-copper reagent, followed by dechlorination with zinc powder.[8] A further synthesis route starts with the cycloaddition of dichloroketene to allyl benzyl ether to produce

2,2-Dichloro-3-(benzyloxymethyl)cyclobutanone, which is then converted to the target molecule.[9]

Application in Drug Development

The primary application of 3-(Benzyloxy)cyclobutanone is as a crucial intermediate in the synthesis of cyclobutyl derivatives of 2'-deoxyadenosine 5'-triphosphate, which are potent inhibitors of HIV-1 reverse transcriptase.[4] The cyclobutyl moiety serves as a carbocyclic analogue of the ribose sugar in natural nucleosides.

Synthetic Workflow for HIV-1 Reverse Transcriptase Inhibitors

The general workflow for the utilization of 3-(Benzyloxy)cyclobutanone in the synthesis of these antiviral agents is as follows:



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Synthetic pathway of 3-(Benzyloxy)cyclobutanone and its subsequent use.

Suppliers of 3-(Benzyloxy)cyclobutanone

A number of chemical suppliers offer 3-(Benzyloxy)cyclobutanone for research and development purposes.

Supplier	Website	Notes
Sigma-Aldrich	--INVALID-LINK--	Offers the product for early discovery research.
TCI America	--INVALID-LINK--	Provides the compound with >95.0% purity.
Apollo Scientific	--INVALID-LINK--	Supplies with 97% purity.[2]
ChemicalBook	--INVALID-LINK--	Lists various suppliers and pricing information.[4]
Arborpharmchem	--INVALID-LINK--	A supplier of pharmaceutical intermediates.[3]
Hefei TNJ Chemical Industry Co., Ltd.	--INVALID-LINK--	A manufacturer and supplier in China.[10]
ECHO CHEMICAL CO., LTD.	--INVALID-LINK--	Taiwanese supplier of chemical materials.[11]
ChemWhat	--INVALID-LINK--	Database with multiple suppliers listed.[6]

Disclaimer: This list is not exhaustive and does not constitute an endorsement of any particular supplier.

Conclusion

3-(Benzyloxy)cyclobutanone is a valuable and versatile chemical intermediate with a critical role in the development of antiviral therapeutics, particularly for HIV-1. The synthetic routes to this compound are well-documented in patent literature, providing a solid foundation for its production. Researchers and drug development professionals can leverage the information in this guide to facilitate their work in synthesizing novel nucleoside analogues and other bioactive molecules.

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